molecular formula C14H14BrN3O2 B5801564 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide

3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide

Katalognummer B5801564
Molekulargewicht: 336.18 g/mol
InChI-Schlüssel: QUOMUFQKWFEFOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.

Wirkmechanismus

The exact mechanism of action of 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects by inhibiting specific enzymes or receptors. For example, in cancer research, this compound has been found to inhibit tubulin polymerization, which is essential for cell division. In neuroscience, it has been suggested that this compound may exert its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In neuroscience, it has been found to reduce brain damage and improve neurological function in animal models of ischemic brain injury. In cardiovascular diseases, it has been found to inhibit platelet aggregation and thrombus formation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide in lab experiments include its potential therapeutic applications in various fields and its relatively simple synthesis method. However, the limitations of using this compound include its limited availability and the need for further studies to fully understand its mechanism of action and pharmacological properties.

Zukünftige Richtungen

There are several future directions for the research on 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide. In cancer research, further studies are needed to investigate its potential as a chemotherapeutic agent and to optimize its cytotoxic activity against cancer cells. In neuroscience, future studies could focus on its potential as a neuroprotective agent in other neurological disorders such as Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, further studies are needed to investigate its potential as an antiplatelet agent and to optimize its pharmacological properties. Overall, the research on this compound has great potential for the development of new therapeutic agents in various fields.

Synthesemethoden

The synthesis of 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with 4,6-dimethyl-2-aminopyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. In cancer research, this compound has shown promising cytotoxic activity against human cancer cell lines such as MCF-7, HeLa, and A549. In neuroscience, it has been studied for its potential as a neuroprotective agent against ischemic brain injury. In cardiovascular diseases, it has been investigated for its potential as an antiplatelet agent.

Eigenschaften

IUPAC Name

3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c1-8-6-9(2)17-14(16-8)18-13(19)10-4-5-12(20-3)11(15)7-10/h4-7H,1-3H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOMUFQKWFEFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.